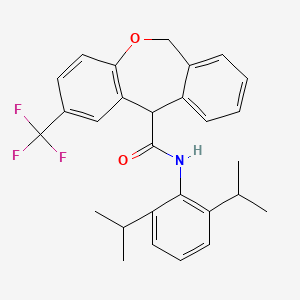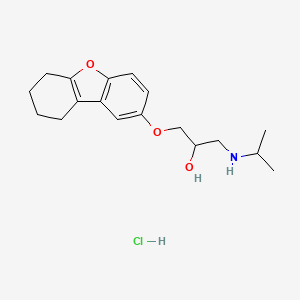
trans-(-)-2-(9-(Diisopropylamino)-p-mentha-1,8-dien-3-yl)-5-pentylresorcinol diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(Diisopropylamino)cannabidiol diacetate is a semi-synthetic derivative of cannabidiol. It is created by acetylating the hydroxyl groups of cannabidiol, resulting in a compound that is presumed to act as a prodrug for cannabidiol . This compound has been found in grey-market cannabis products such as e-cigarette liquids and edible gummy lollies .
Métodos De Preparación
The synthesis of 10-(Diisopropylamino)cannabidiol diacetate involves the acetylation of cannabidiol. The reaction typically requires an acetylating agent, such as acetic anhydride, and a catalyst to facilitate the reaction. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale acetylation processes with optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
10-(Diisopropylamino)cannabidiol diacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Aplicaciones Científicas De Investigación
10-(Diisopropylamino)cannabidiol diacetate has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical properties and reactions of cannabinoids.
Biology: It is used to investigate the biological effects of cannabinoids on various cell types and organisms.
Medicine: It is studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Industry: It is used in the development of new cannabis-based products and formulations
Mecanismo De Acción
The mechanism of action of 10-(Diisopropylamino)cannabidiol diacetate involves its conversion to cannabidiol in the body. Cannabidiol exerts its effects by interacting with various molecular targets, including cannabinoid receptors (CB1 and CB2), transient receptor potential vanilloid 1 (TRPV1) channels, and serotonin receptors (5-HT1A). These interactions modulate various signaling pathways, leading to the compound’s therapeutic effects .
Comparación Con Compuestos Similares
10-(Diisopropylamino)cannabidiol diacetate is unique compared to other similar compounds due to its specific chemical structure and acetylation. Similar compounds include:
4’-Fluorocannabidiol: A fluorinated derivative of cannabidiol with enhanced activity in certain biological assays.
7-Hydroxycannabidiol: A hydroxylated derivative of cannabidiol with distinct pharmacological properties.
8,9-Dihydrocannabidiol: A hydrogenated derivative of cannabidiol with unique chemical and biological characteristics. These compounds share some similarities with 10-(Diisopropylamino)cannabidiol diacetate but differ in their specific chemical modifications and resulting properties.
Propiedades
Número CAS |
95647-67-9 |
|---|---|
Fórmula molecular |
C31H47NO4 |
Peso molecular |
497.7 g/mol |
Nombre IUPAC |
[3-acetyloxy-2-[(1R,6R)-6-[(E)-1-[di(propan-2-yl)amino]prop-1-en-2-yl]-3-methylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate |
InChI |
InChI=1S/C31H47NO4/c1-10-11-12-13-26-17-29(35-24(8)33)31(30(18-26)36-25(9)34)28-16-22(6)14-15-27(28)23(7)19-32(20(2)3)21(4)5/h16-21,27-28H,10-15H2,1-9H3/b23-19+/t27-,28+/m0/s1 |
Clave InChI |
GIFKQCKRPYRVMI-WPMUNBJVSA-N |
SMILES isomérico |
CCCCCC1=CC(=C(C(=C1)OC(=O)C)[C@@H]2C=C(CC[C@H]2/C(=C/N(C(C)C)C(C)C)/C)C)OC(=O)C |
SMILES canónico |
CCCCCC1=CC(=C(C(=C1)OC(=O)C)C2C=C(CCC2C(=CN(C(C)C)C(C)C)C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


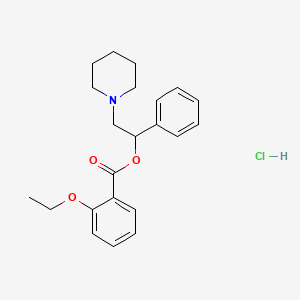
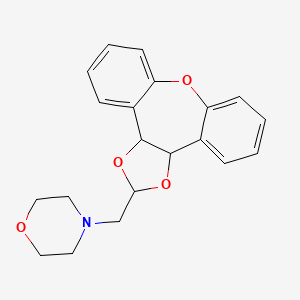

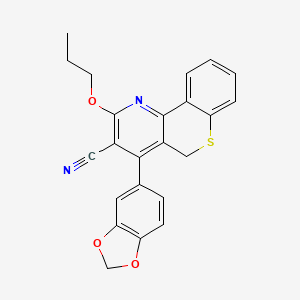
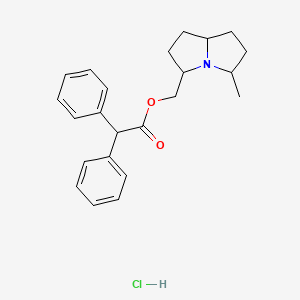
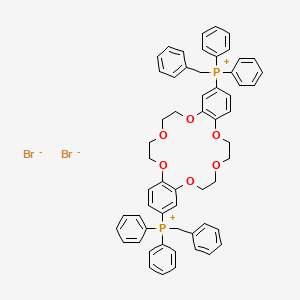
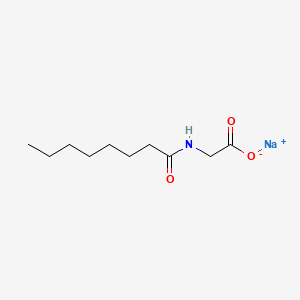
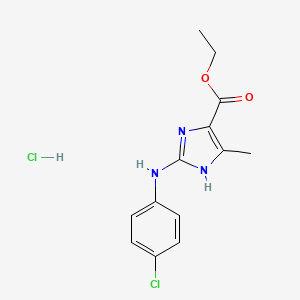
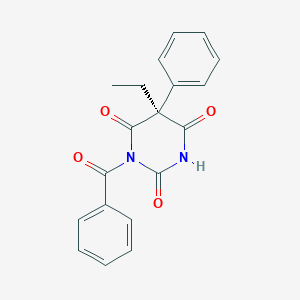

![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)
